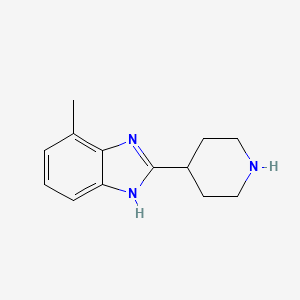

7-Methyl-2-piperidin-4-yl-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

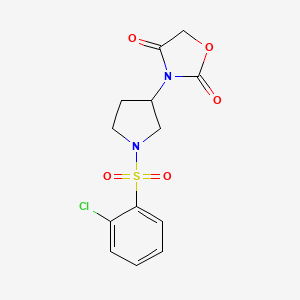

“7-Methyl-2-piperidin-4-yl-1H-benzimidazole” is a chemical compound with the molecular formula C13H17N3 . It is a specialty product used in proteomics research .

Molecular Structure Analysis

The InChI code for “7-Methyl-2-piperidin-4-yl-1H-benzimidazole” is 1S/C13H17N3.2ClH/c1-9-3-2-4-11-12 (9)16-13 (15-11)10-5-7-14-8-6-10;;/h2-4,10,14H,5-8H2,1H3, (H,15,16);2*1H . This indicates the presence of a benzimidazole nucleus and a piperidinyl group in the molecule.Physical And Chemical Properties Analysis

The molecular weight of “7-Methyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride” is 288.22 . The compound’s storage temperature is ambient .Scientific Research Applications

Antimicrobial Activity

The benzimidazole nucleus, which is a part of the “7-Methyl-2-piperidin-4-yl-1H-benzimidazole” compound, has been found to have diverse biological and clinical applications . Specifically, 2-piperidin-4-yl-benzimidazoles have been synthesized and screened for their broad-spectrum antimicrobial activity against various strains of microorganisms such as Enterococcus, C. albicans, and P. aeruginosa .

Sodium Channel Blockers

This compound has been used as a reagent in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which are potent sodium channel blockers . These blockers are being researched for the treatment of ischemic stroke .

Akt1/Akt2 Inhibitors

“7-Methyl-2-piperidin-4-yl-1H-benzimidazole” has also been used in the synthesis of 2,3,5-trisubstituted pyridine derivatives . These derivatives are potent Akt1/Akt2 dual inhibitors . Akt1 and Akt2 are serine/threonine-specific protein kinases that play key roles in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.

Anticancer Activity

Benzimidazole derivatives have been screened for their anticancer activity . The structural isosterism of benzimidazole derivatives with naturally occurring nucleotides allows them to interact easily with the biopolymers of the living system .

Antiviral and Anti-HIV Activity

Benzimidazole derivatives have shown antiviral and anti-HIV activities . They have been synthesized and screened for their potential to inhibit the replication of viruses .

Antihypertensive Activity

Benzimidazole derivatives have been researched for their antihypertensive activity . They have the potential to lower blood pressure and could be used in the treatment of hypertension .

Anti-Inflammatory and Analgesic Activity

Benzimidazole derivatives have shown anti-inflammatory and analgesic activities . They have been used in the treatment of conditions characterized by inflammation and pain .

Antidiabetic Activity

Benzimidazole derivatives have also been screened for their antidiabetic activities . They have the potential to lower blood glucose levels and could be used in the treatment of diabetes .

properties

IUPAC Name |

4-methyl-2-piperidin-4-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-9-3-2-4-11-12(9)16-13(15-11)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGRWJKWBUKOOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)C3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-2-piperidin-4-yl-1H-benzimidazole | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2545898.png)

![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2545899.png)

![N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545903.png)

![(3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2545908.png)

![2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2545909.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)

![10-[(2E)-2-(methoxyimino)ethyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2545916.png)